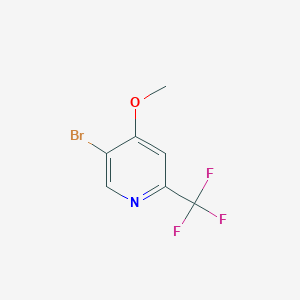

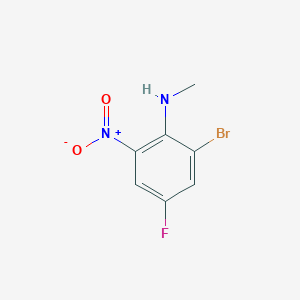

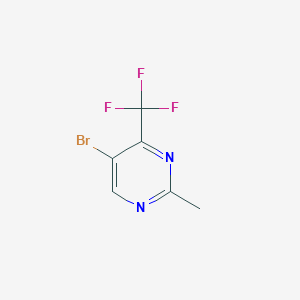

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine

Overview

Description

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine is a chemical compound used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .

Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine involves the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-iodopyrimidine . In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine is C5H2BrF3N2. It has an average mass of 226.982 Da and a monoisotopic mass of 225.935333 Da .Chemical Reactions Analysis

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine has been used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors . It has also been used in the synthesis of novel pyrimidine derivatives containing an amide moiety .Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, including 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Crop-Protection Products

- Application Summary: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported .

3. FDA-Approved Drugs

- Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs, including those with 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, have been approved by the FDA .

- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

4. Antifungal Activity

- Application Summary: 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phompsis sp .

- Results or Outcomes: The compound exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is even better than Pyrimethanil (32.1 μg/ml) .

5. Preparation of Pyrazolopyridines

- Application Summary: 2-Bromo-4-(trifluoromethyl)pyridine, a compound similar to 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

6. Preparation of Pyrimidinone Compounds

- Application Summary: 5-Bromo-2-(trifluoromethyl)pyrimidine is used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .

7. Synthesis of Crown-Ester-Bipyridines

- Application Summary: 4-Bromo-2-methylpyridine, a compound similar to 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, is used in the synthesis of crown-ester-bipyridines via sodium or nickel reductive coupling, side chain oxidation, and esterification .

8. Regioselective C-4 Deprotonation

Safety And Hazards

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

5-bromo-2-methyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c1-3-11-2-4(7)5(12-3)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQCGIZPGZWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)

![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)